molecular formula C8H18ClN3O3 B14797975 (1-Hydrazinocarbonyl-2,2-dimethyl-propyl)-carbamic acid methyl ester HCl

(1-Hydrazinocarbonyl-2,2-dimethyl-propyl)-carbamic acid methyl ester HCl

Cat. No.: B14797975
M. Wt: 239.70 g/mol
InChI Key: RLLATEMTXXCPNF-UHFFFAOYSA-N
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Description

(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C8H18ClN3O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group, a carbamate group, and a hydrochloride salt.

Preparation Methods

The synthesis of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of (S)-3,3-dimethyl-2-oxobutanoic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with methyl chloroformate to yield the desired carbamate compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in metabolic processes, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride can be compared with other similar compounds, such as:

    Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate: Lacks the hydrochloride salt, which may affect its solubility and reactivity.

    Ethyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.

    (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate sulfate: Contains a sulfate salt instead of hydrochloride, which may influence its biological activity.

The uniqueness of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride lies in its specific structure and the presence of the hydrochloride salt, which can enhance its solubility and stability in aqueous solutions.

Properties

Molecular Formula

C8H18ClN3O3

Molecular Weight

239.70 g/mol

IUPAC Name

methyl N-(1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C8H17N3O3.ClH/c1-8(2,3)5(6(12)11-9)10-7(13)14-4;/h5H,9H2,1-4H3,(H,10,13)(H,11,12);1H

InChI Key

RLLATEMTXXCPNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NN)NC(=O)OC.Cl

Origin of Product

United States

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